Temozolomide-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEGJWRSRHCHSN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440717 | |
| Record name | Temozolomide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208107-14-6 | |
| Record name | Temozolomide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208107-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Temozolomide-d3 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1] Its efficacy is rooted in its ability to methylate DNA, leading to tumor cell death. Accurate quantification of TMZ in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug delivery systems. Temozolomide-d3, a deuterated analog of TMZ, serves as an indispensable tool in this context, primarily utilized as an internal standard in bioanalytical methods. This guide provides a comprehensive overview of this compound, its properties, and its primary use in research, with a focus on the technical details required by scientific professionals.
Core Concepts: The Role of an Internal Standard
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS should be chemically and physically similar to the analyte but distinguishable by the detector. This compound is an ideal IS for TMZ because its three deuterium atoms increase its molecular weight by three mass units, allowing it to be differentiated by the mass spectrometer, while its chemical behavior during sample preparation and analysis is nearly identical to that of TMZ. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.
Physicochemical Properties
A comparative summary of the key physicochemical properties of Temozolomide and its deuterated analog, this compound, is presented below.
| Property | Temozolomide | This compound |
| Molecular Formula | C₆H₆N₆O₂ | C₆H₃D₃N₆O₂ |
| Molar Mass | 194.15 g/mol | 197.17 g/mol |
| Chemical Structure | Imidazotetrazine derivative | Deuterated imidazotetrazine derivative |
| Appearance | White to light tan/light pink powder | Off-white solid |
| Solubility | Slightly soluble in water and aqueous acids | Soluble in acetonitrile |
| Stability | Stable at acidic pH, hydrolyzes at physiological pH (>7) | Stable at acidic pH, hydrolyzes at physiological pH (>7) |
Metabolic Pathway of Temozolomide
Understanding the metabolic fate of Temozolomide is essential for interpreting pharmacokinetic data. Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is highly unstable and rapidly decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium cation, the ultimate alkylating species that methylates DNA.[1][2] Since this compound is structurally identical to Temozolomide except for the isotopic labeling on the methyl group, it is presumed to follow the same metabolic pathway.
Metabolic activation pathway of Temozolomide.
Experimental Protocols: Quantification of Temozolomide in Biological Matrices
The quantification of Temozolomide in biological samples such as plasma, serum, or brain tissue homogenate is predominantly achieved using LC-MS/MS. The following is a generalized, detailed protocol based on common practices in the field.
Sample Preparation
Due to the instability of Temozolomide at physiological pH, it is crucial to acidify biological samples immediately after collection.
a) Protein Precipitation (PPT): This is a common and straightforward method for removing proteins from plasma or serum samples.
-
To a 100 µL aliquot of the acidified biological sample (e.g., plasma with 10% 1M HCl), add a known concentration of this compound solution.
-
Add 300-400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.[3]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE): This method is used to separate the analyte from interfering matrix components based on differential solubility.
-
To a 100 µL aliquot of the acidified biological sample, add a known concentration of this compound solution.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate).[4]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analyte and internal standard to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography (LC)
A reversed-phase C18 column is typically used for the separation of Temozolomide.
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient | A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. |
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Temozolomide | 195.0 | 139.0 |
| This compound | 198.0 | 142.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The transitions for this compound are inferred based on the addition of three daltons to the parent and the likely fragmentation pattern where the deuterium-labeled methyl group is retained.
Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for the quantification of Temozolomide in a biological sample using this compound as an internal standard.
Bioanalytical workflow for Temozolomide quantification.
Conclusion
This compound is a critical tool for researchers and drug development professionals working with Temozolomide. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The detailed protocols and conceptual frameworks provided in this guide are intended to support the robust and accurate analysis of this important anticancer agent. By adhering to these principles and methodologies, the scientific community can continue to advance our understanding of Temozolomide and improve its therapeutic application.
References
- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection and preparation of plasma samples [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
Technical Guide: Isotopic Purity of Temozolomide-d3 for Mass Spectrometry
This guide provides an in-depth overview of the importance and assessment of the isotopic purity of Temozolomide-d3 (TMZ-d3), a critical internal standard for quantitative mass spectrometry assays. Accurate determination of isotopic enrichment is fundamental for reliable bioanalytical data in preclinical and clinical research.
Introduction to Temozolomide and Isotopic Labeling
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma.[1] It is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC then releases a highly reactive methyldiazonium cation, which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine, leading to cytotoxicity and cell death.[2][4][5][6]
In quantitative analysis, particularly in pharmacokinetic and pharmacodynamic studies, stable isotope-labeled internal standards are essential for correcting analytical variability.[7] this compound, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is the preferred internal standard for the quantification of TMZ by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic purity of this standard is paramount; the presence of unlabeled (d0) or partially labeled (d1, d2) species can interfere with the accurate quantification of the endogenous analyte, especially at low concentrations.
Quantitative Data on Isotopic Purity
The isotopic distribution of a batch of this compound determines its suitability as an internal standard. High isotopic enrichment ensures that the signal from the standard does not significantly contribute to the signal of the unlabeled analyte. The data below represents a typical analysis of a high-quality TMZ-d3 standard.
| Isotopic Species | Mass Shift | Representative Ion (m/z) | Relative Abundance (%) |
| Temozolomide-d0 | +0 | 195.1 | < 0.1% |
| Temozolomide-d1 | +1 | 196.1 | < 0.5% |
| Temozolomide-d2 | +2 | 197.1 | < 1.5% |
| This compound | +3 | 198.1 | > 98% |
Note: Data are representative and may vary between different commercial batches. The m/z values correspond to the [M+H]+ ion.
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
The following protocol outlines a standard method for verifying the isotopic purity of this compound. This method is adapted from established procedures for the quantification of TMZ in biological matrices.[3][8][9][10]
3.1. Materials and Reagents
-
This compound reference standard
-
Temozolomide (unlabeled) reference standard
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA) or ammonium acetate
3.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions from the stock solution using a mixture of water and ACN (e.g., 50:50 v/v) to achieve a final concentration suitable for direct infusion or LC-MS analysis (e.g., 100-1000 ng/mL).
3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[3][8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: An isocratic or gradient elution can be used. A rapid gradient is often sufficient for resolving the analyte from the injection solvent front.[9][10]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Full scan to identify parent ions, followed by Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) to assess isotopic distribution.
-
Mass Transitions:
-
TMZ (unlabeled): m/z 195.1 → 138.1[10]
-
TMZ-d3 (labeled): m/z 198.1 → 141.1
-
Monitor for other potential isotopic species: m/z 196.1 (d1) and 197.1 (d2).
-
3.4. Data Analysis and Purity Calculation
-
Acquire full scan mass spectra of the TMZ-d3 solution to observe the distribution of masses around the expected parent ion (m/z 198.1).
-
Calculate the peak area for each isotopic species (d0, d1, d2, d3).
-
Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) present in the molecule.[11] This is crucial for accurate determination.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Corrected Area of d3 Peak / Sum of Corrected Areas of all Isotopic Peaks) x 100
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for determining the isotopic purity of this compound.
4.2. Temozolomide Mechanism of Action
References
- 1. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Structural and Functional Distinctions Between Temozolomide and Temozolomide-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural differences between the chemotherapeutic agent Temozolomide (TMZ) and its deuterated isotopologue, Temozolomide-d3. It provides a comprehensive overview of their physicochemical properties, a theoretical framework for their comparative pharmacokinetics, detailed experimental protocols for their synthesis and analysis, and an examination of the key signaling pathways implicated in Temozolomide's mechanism of action.
Introduction: The Rationale for Deuteration in Drug Development
Temozolomide is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1][2] Its therapeutic efficacy stems from its ability to methylate DNA, leading to cytotoxicity in rapidly dividing tumor cells.[3] In the landscape of pharmaceutical development, the substitution of hydrogen atoms with their stable isotope, deuterium, has emerged as a strategy to modulate the pharmacokinetic properties of a drug. This process, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon referred to as the kinetic isotope effect. Consequently, deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an altered side-effect profile.
This compound is the deuterated analog of Temozolomide, where the three hydrogen atoms of the methyl group are replaced with deuterium. It is widely utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Temozolomide in biological samples due to its identical chemical behavior and distinct mass.[4] This guide will delve into the nuanced differences between these two molecules.
Structural and Physicochemical Properties: A Comparative Analysis
The fundamental structural difference between Temozolomide and this compound lies in the isotopic composition of the methyl group attached to the triazene moiety of the imidazotetrazine ring. This seemingly minor alteration results in a measurable difference in molecular weight.
| Property | Temozolomide | This compound |
| Chemical Formula | C₆H₆N₆O₂[2] | C₆H₃D₃N₆O₂[4] |
| Molecular Weight | 194.15 g/mol [2] | 197.17 g/mol |
| IUPAC Name | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide[3] | 3-(methyl-d3)-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide |
| CAS Number | 85622-93-1[2] | 208107-14-6[4] |
| Appearance | White to light pink/light tan powder[4] | Solid |
| Solubility (in DMSO) | 5 mg/mL | 5 mg/mL[4] |
| Solubility (in PBS, pH 7.2) | 0.33 mg/mL | 0.33 mg/mL[4] |
Pharmacokinetics: The Impact of Deuteration
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[5] This conversion is the rate-limiting step in its activation and is pH-dependent, not enzyme-mediated. Therefore, the deuteration of the methyl group is not expected to significantly alter the rate of this initial activation step.
However, subsequent metabolic pathways of Temozolomide or its metabolites that may involve enzymatic cleavage of the C-D bond could be slowed. This could potentially lead to:
-
Increased Half-life: A slower metabolic clearance would result in a longer plasma half-life for this compound compared to Temozolomide.
-
Altered Metabolite Profile: The formation of metabolites resulting from the oxidation of the methyl group could be reduced.
-
Increased Systemic Exposure: A longer half-life and reduced clearance would lead to a greater overall systemic exposure (Area Under the Curve - AUC).
It is important to note that since this compound is primarily used as an internal standard for bioanalytical purposes, its pharmacokinetic profile is assumed to be identical to that of Temozolomide for the purpose of accurate quantification.[7]
Table 2: Pharmacokinetic Parameters of Temozolomide (Human)
| Parameter | Value | Reference |
| Bioavailability | ~100% | [8] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2] |
| Plasma Half-life (t½) | ~1.8 hours | [5] |
| Volume of Distribution (Vd) | 0.4 L/kg | [2] |
| Protein Binding | ~15% | [2] |
| Metabolism | Spontaneous hydrolysis to MTIC | [5] |
| Excretion | Primarily renal | [2] |
Experimental Protocols
Synthesis of this compound
A specific, detailed, step-by-step protocol for the synthesis of this compound is not widely published. However, its synthesis can be adapted from established methods for Temozolomide by substituting a deuterated methylating agent in the final step. The following is a generalized protocol based on the alkylation of a nor-temozolomide precursor.[9]
Objective: To synthesize 3-(methyl-d3)-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide (this compound).
Materials:
-
4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxamide (nor-temozolomide)
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the nor-temozolomide anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nor-temozolomide in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a molar equivalent of sodium hydride to the solution with stirring. Allow the reaction to proceed for 30 minutes at 0°C to form the sodium salt of nor-temozolomide.
-
Methylation: Slowly add a molar equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound.
Bioanalytical Method for Quantification of Temozolomide using this compound as an Internal Standard
Objective: To quantify the concentration of Temozolomide in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7]
Materials and Reagents:
-
Blank plasma
-
Temozolomide standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare stock solutions of Temozolomide and this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Temozolomide by serial dilution of the stock solution with ACN/water.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Temozolomide: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 195.1 → 138.1).
-
This compound: Monitor the transition of the parent ion to its corresponding product ion (e.g., m/z 198.1 → 141.1).[10]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Temozolomide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Temozolomide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Signaling Pathways
The mechanism of action of Temozolomide is identical to that of this compound, as the deuteration of the methyl group does not alter its chemical reactivity in the DNA alkylation process. The primary cytotoxic effect of Temozolomide is mediated by the methylation of DNA, which triggers a cascade of cellular events leading to apoptosis.
DNA Alkylation
Following spontaneous conversion to MTIC at physiological pH, Temozolomide releases a highly reactive methyldiazonium cation. This cation readily transfers a methyl group to the DNA bases, primarily at the N7 position of guanine and the N3 position of adenine. However, the most critical cytotoxic lesion is the methylation at the O6 position of guanine (O6-MeG).
References
- 1. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Preclinical pharmacokinetic and pharmacodynamic evaluation of metronomic and conventional temozolomide dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumour imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide): an intermediate for the preparation of the antitumour drug temozolomide and analogues, avoiding the use of isocyanates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. A Multicenter Randomized Bioequivalence Study of a Novel Ready-to-Use Temozolomide Oral Suspension vs. Temozolomide Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Temozolomide-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available sources of high-purity deuterated Temozolomide (Temozolomide-d3), its applications in research and development, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for scientists utilizing this compound as an internal standard in pharmacokinetic studies and other analytical applications.
Introduction to Temozolomide and its Deuterated Analog
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme. It is a prodrug that, under physiological conditions, converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, leading to cytotoxicity in tumor cells.
This compound is a stable isotope-labeled version of Temozolomide, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, making it an ideal internal standard for mass spectrometry-based quantification of Temozolomide in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.
Commercial Sources of High-Purity this compound
A number of chemical suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of commercially available sources and their reported specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment |
| Cayman Chemical | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.2 | ≥98% (Temozolomide)[1] | ≥99% deuterated forms (d1-d3); ≤1% d0[1] |
| MedChemExpress | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | 99.80% | Not specified on website |
| Clearsynth | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Not less than 95% by HPLC[2] | Not specified on website |
| Simson Pharma | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | CoA provided with product | Not specified on website |
| Veeprho | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Not specified on website | Not specified on website |
| Santa Cruz Biotechnology | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Refer to lot-specific CoA[3] | Not specified on website |
| Pharmaffiliates | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.17 | Not specified on website | Not specified on website |
| KM Pharma Solution | 208107-14-6 | C₆H₃D₃N₆O₂ | 197.2 | >95%[4] | Not specified on website |
| TLC Pharmaceutical Standards | 208107-14-6 | C₆H₃D₃N₆O₂ | - | Not specified on website | Not specified on website |
Mechanism of Action of Temozolomide
The cytotoxic effect of Temozolomide is mediated by its ability to methylate DNA. The following diagram illustrates the key steps in its mechanism of action.
References
Temozolomide-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Temozolomide-d3, a deuterated analog of the alkylating agent Temozolomide. This document outlines its core physicochemical properties, its application as an internal standard in quantitative bioanalysis, and the fundamental mechanism of action of its parent compound, Temozolomide.
Core Properties of this compound
This compound is a stable isotope-labeled version of Temozolomide, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Temozolomide in biological matrices.
| Property | Value | Citations |
| CAS Number | 208107-14-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₃D₃N₆O₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 197.17 g/mol | [1][2][4][5][6][7][8] |
| Synonyms | 3,4-Dihydro-3-(methyl-d3)-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide | [2][3][6] |
| Typical Use | Internal standard for quantification of Temozolomide | [3][4][5] |
Mechanism of Action: Temozolomide
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[9] MTIC then releases a highly reactive methyldiazonium cation, which is responsible for the drug's cytotoxic effects.[10] This cation readily methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[9][10]
The key to Temozolomide's antitumor activity lies in the methylation of the O6 position of guanine (O6-MeG).[10] This lesion, if not repaired, leads to the mispairing of thymine instead of cytosine during DNA replication. This mismatch triggers the DNA mismatch repair (MMR) pathway, which, in a futile attempt to correct the error, ultimately leads to DNA double-strand breaks and subsequent cancer cell apoptosis.[10]
A crucial factor in tumor resistance to Temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][5][6][7] MGMT can directly remove the methyl group from the O6 position of guanine, thus negating the cytotoxic effect of the drug.[7][8] Tumors with low levels of MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are more sensitive to Temozolomide treatment.[2][5][6][7]
Experimental Protocol: Quantification of Temozolomide in Plasma
The following is a representative protocol for the quantification of Temozolomide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on methodologies described in the literature.[1][3][11][12][13]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard (IS) working solution (e.g., 1000 ng/mL in methanol).
-
Acidify the sample with 10 µL of 1N HCl to stabilize Temozolomide.[1]
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
For further cleanup, perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.[1][11][12]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters UPLC® BEH C18).[1][11][12]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[1][11][12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize source temperature, desolvation gas flow, cone voltage, and collision energy for maximum signal intensity for both the analyte and the internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Downregulation of MGMT expression by targeted editing of DNA methylation enhances temozolomide sensitivity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous determination of temozolomide acid and its hexyl ester in plasma by LC-MS/MS: application to the first pharmacokinetic study of temozolomide hexyl ester in rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | A Novel DNA Methylation-Based Signature Can Predict the Responses of MGMT Promoter Unmethylated Glioblastomas to Temozolomide [frontiersin.org]
- 6. MGMT promoter methylation correlates with survival benefit and sensitivity to temozolomide in pediatric glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temozolomide - Wikipedia [en.wikipedia.org]
- 8. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]
- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. longdom.org [longdom.org]
- 12. Quantification of Temozolomide in Nonhuman Primate Fluids by Isocratic Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry to Study Brain Tissue Penetration Following Intranasal or Intravenous Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Caution: A Technical Guide to the Safe Handling of Temozolomide-d3 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Temozolomide-d3 powder, a deuterated analog of the alkylating agent Temozolomide. Due to its cytotoxic nature, stringent adherence to safety protocols is paramount to protect laboratory personnel and the environment. This document outlines the known hazards, recommended personal protective equipment, emergency procedures, and proper disposal methods.
Hazard Identification and Classification
This compound is classified as a hazardous substance. While specific toxicological data for the deuterated form is limited, the safety profile is extrapolated from its non-deuterated counterpart, Temozolomide. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed
-
H340: May cause genetic defects
-
H350: May cause cancer
-
H360: May damage fertility or the unborn child
Signal Word: Danger[3]
The substance is a potent cytotoxic agent that functions by methylating DNA, which can lead to cell death.[4] As a suspected carcinogen, mutagen, and teratogen, all contact should be minimized.[5][6]
Quantitative Toxicological Data for Temozolomide
The following table summarizes the available acute toxicity data for the non-deuterated form, Temozolomide. These values should be considered relevant for handling this compound.
| Species | Route of Administration | LD50 Value | Reference |
| Dog | Oral | 19 mg/kg | [5] |
| Rat | Oral | 315 mg/kg | [5] |
| Mouse | Oral | 205 mg/kg | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential when working with this compound powder.
Engineering Controls
-
Ventilation: All manipulations of this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[1][7] The work area should have adequate general ventilation.[6]
-
Containment: The use of containment systems such as glove boxes is recommended for high-potency compounds like this compound to provide the highest level of protection.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound powder.
| PPE Category | Specification | Rationale | Reference |
| Hand Protection | Double gloving with nitrile or chloroprene gloves. | Provides a barrier against dermal absorption. Double gloving offers additional protection in case of a breach in the outer glove. | [5][7] |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. A face shield is also recommended. | Protects the eyes from splashes and airborne particles. | [5][7] |
| Body Protection | A dedicated, buttoned, flame-resistant lab coat. Disposable gowns are recommended for procedures with a high risk of contamination. | Prevents contamination of personal clothing and skin. | [5][7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if there is a risk of exceeding exposure limits or if visible dust is generated. | Protects against the inhalation of the hazardous powder. | [1] |
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is critical to minimize exposure risk.
Handling
-
Training: All personnel must receive training on the hazards of and safe handling procedures for cytotoxic compounds before working with this compound.[1]
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]
-
Aerosol Prevention: Avoid actions that could generate dust, such as scraping or vigorous shaking.[5]
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.[7]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8] The storage area should be secure and accessible only to authorized personnel.[5]
-
Temperature: Recommended storage is at 2-8°C.[7]
Emergency Procedures
Spills and Leaks
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Workflow for Spill Response
Caption: Workflow for responding to a this compound powder spill.
First Aid Measures
The following table outlines the immediate first aid response in case of exposure. Medical attention should be sought immediately in all cases of exposure.[5]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Waste Disposal
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Disposal Pathway
Caption: Segregation and disposal pathway for this compound contaminated waste.
Experimental Protocols
Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, the data presented in this guide would have been generated using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.
-
Acute Oral Toxicity (LD50): This is typically determined using a method like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to a group of fasted animals (usually rats) at one of a series of defined dose levels. The number of animals that die within a specified period is observed, and the LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
-
Mutagenicity: Assays such as the Ames test (OECD Test Guideline 471) are used to assess the potential of a substance to cause genetic mutations. This in vitro test uses bacteria to test for gene mutations.
-
Carcinogenicity: Long-term studies in animals (e.g., two-year bioassays in rats and mice) are conducted to determine the carcinogenic potential of a substance. These studies involve the administration of the substance to animals for a major portion of their lifespan and subsequent examination for the development of tumors.
It is the responsibility of the research institution to conduct a thorough risk assessment and to establish and validate safe handling protocols for this compound based on the available data for the non-deuterated compound and the principles of good laboratory practice for handling cytotoxic agents.
References
- 1. ehs.utoronto.ca [ehs.utoronto.ca]
- 2. This compound | C6H6N6O2 | CID 10488155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. obaid.info [obaid.info]
- 4. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. chemos.de [chemos.de]
- 7. research.uga.edu [research.uga.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: High-Throughput Analysis of Temozolomide in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
References
- 1. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Pharmacokinetic Studies of Temozolomide-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is an oral alkylating agent utilized in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma.[1] It functions as a prodrug that, under physiological pH, spontaneously converts to the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3][4] MTIC is responsible for the drug's cytotoxic effects through DNA methylation.[3] Temozolomide-d3, a deuterated analog of temozolomide, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the accurate quantification of temozolomide in biological matrices.[5][6] For the purpose of in vitro pharmacokinetic and pharmacodynamic studies, the concentration ranges and experimental conditions for this compound are considered equivalent to those of non-labeled temozolomide.
These application notes provide a comprehensive guide to the selection of appropriate concentrations of this compound for various in vitro assays, along with detailed experimental protocols.
Data Presentation: Quantitative Summary
The selection of an appropriate concentration range for in vitro studies is critical and depends on the specific research question. Below are tables summarizing typical concentrations of temozolomide used in different in vitro applications. These can be directly extrapolated for studies involving this compound.
Table 1: Temozolomide Concentrations for Cell Viability and Cytotoxicity Assays
| Cell Line | Assay Type | Concentration Range | IC50 Values (72h) | Reference |
| A172 (TMZ-sensitive) | MTT | 0 - 1000 µM | 200 - 400 µM | [7] |
| U87-MG (TMZ-sensitive) | MTT | 0 - 1000 µM | 200 - 400 µM | [7] |
| T98G (TMZ-resistant) | MTT | 0 - 1000 µM | > 400 µM | [7] |
| U87 | Cell Viability | Not specified | Median IC50: 230.0 µM | [8][9] |
| U251 | Cell Viability | Not specified | Median IC50: 176.5 µM | [9] |
| Patient-Derived Glioma Cells | MTT | 400 - 2000 µM | 476 - 1757 µM | [10] |
| Glioblastoma Stem Cells | Sphere Forming | 0.4 - 250 µM | Varies | [11] |
Table 2: Temozolomide Concentrations for Mechanistic and Combination Studies
| Study Type | Cell Lines | Concentration(s) | Purpose | Reference |
| Combination with Cold Atmospheric Plasma | A172, U87-MG, T98G | 400 µM | To investigate synergistic effects | [7] |
| Combination with Radiotherapy | LN18, T98G, U87, U373 | 25 µM, 50 µM | To mimic clinically relevant plasma concentrations | [12] |
| Induction of Drug Resistance | U373, Hs683, T98G | 1 nM - 10 µM (stepwise increase) | To establish TMZ-resistant cell lines | [13] |
| Analysis of Genotoxicity | U251MG | 25, 50, 100, 200 µM | To assess DNA damage | [14] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., A172, U87-MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound from a stock solution. The concentration range should typically span from 0 to 1000 µM.[7] Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.25%.[7]
-
Incubation: Incubate the plates for 72 hours.[7]
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Metabolism and Stability Assessment
This protocol is designed to assess the stability of this compound and its conversion to MTIC-d3 under physiological conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Temozolomide and MTIC analytical standards
Procedure:
-
Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4) at a clinically relevant concentration (e.g., 25 µM).
-
Incubation: Incubate the solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 1.8, 2, 4, 6 hours), collect aliquots of the solution. The half-life of temozolomide is approximately 1.8 hours.[1]
-
Sample Quenching: Immediately stop the degradation process by acidifying the samples (e.g., with 2.5 M HCl) to stabilize temozolomide.[2]
-
LC-MS/MS Analysis: Analyze the concentrations of both this compound and its active metabolite, MTIC-d3, using a validated LC-MS/MS method. This compound is often used as an internal standard for such analyses.[5]
-
Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics and half-life under physiological conditions.
Mandatory Visualizations
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Temozolomide Efficacy and Metabolism: The Implicit Relevance of Nanoscale Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functional temozolomide sensitivity testing of patient-specific glioblastoma stem cell cultures is predictive of clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. portlandpress.com [portlandpress.com]
Application Notes and Protocols: The Role of Temozolomide-d3 in Glioblastoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults.[1][2][3] Its efficacy is primarily attributed to its ability to methylate DNA at the O6 and N7 positions of guanine and the N3 position of adenine, leading to DNA damage and ultimately, apoptotic cell death.[1] However, the clinical utility of TMZ is often hampered by both intrinsic and acquired resistance, a multifactorial process primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2]
In the context of glioblastoma cell line research, understanding the pharmacokinetics, cellular uptake, and metabolic fate of temozolomide is crucial for elucidating mechanisms of action, resistance, and for the development of novel therapeutic strategies. This is where isotopically labeled compounds like Temozolomide-d3 play a pivotal role. This compound, in which three hydrogen atoms on the methyl group are replaced with deuterium, serves as an ideal internal standard for quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to unlabeled TMZ, but distinct mass, allow for precise and accurate quantification of TMZ in complex biological matrices such as cell culture media, cell lysates, and in vivo tissue samples.
Mechanism of Action of Temozolomide
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2] MTIC then releases a highly reactive methyldiazonium cation, which is responsible for the methylation of DNA. The cytotoxic effects of TMZ are predominantly due to the formation of O6-methylguanine, a lesion that, if not repaired by MGMT, leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, cell cycle arrest and apoptosis.[2]
Resistance to temozolomide in glioblastoma is a significant clinical challenge. The primary mechanism of resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion.[2] Other resistance mechanisms include alterations in the mismatch repair (MMR) pathway and the base excision repair (BER) pathway.
Application of this compound in Research
The primary application of this compound in glioblastoma cell line research is as an internal standard for the quantification of temozolomide concentrations using LC-MS/MS. This is essential for a variety of experimental contexts:
-
Pharmacokinetic Studies: Determining the stability and degradation rate of TMZ in cell culture media under different experimental conditions.
-
Cellular Uptake and Efflux Studies: Quantifying the intracellular concentration of TMZ to understand how drug transporters and other factors influence its accumulation within glioblastoma cells.
-
Drug Combination Studies: Accurately measuring TMZ levels when used in combination with other therapeutic agents to assess potential drug-drug interactions that may affect its concentration and efficacy.
-
In Vivo Model Validation: Correlating in vitro findings with in vivo data by accurately measuring TMZ concentrations in plasma and tumor tissue from animal models of glioblastoma.
Data Presentation
The use of this compound as an internal standard allows for the generation of precise quantitative data. Below are examples of how such data can be structured.
Table 1: Pharmacokinetic Parameters of Temozolomide in Glioblastoma Models
(Note: This table is a representative example. The precise values would be determined experimentally using this compound as an internal standard for LC-MS/MS analysis.)
| Parameter | In Vitro (U87 MG Cells) | In Vivo (Mouse Model) |
| Half-life (t½) | 1.8 ± 0.2 hours | 1.5 ± 0.3 hours |
| Peak Concentration (Cmax) | 50 ± 5 µM (in media) | 20 ± 4 µg/mL (in plasma) |
| Time to Peak (Tmax) | 1 hour | 1.2 hours |
| Area Under the Curve (AUC) | N/A | 45 ± 7 µg·h/mL |
| Cellular Uptake (at 1h) | 15 ± 3 pmol/10^6 cells | N/A |
Table 2: IC50 Values of Temozolomide in Different Glioblastoma Cell Lines
(Note: Accurate determination of IC50 values relies on precise preparation of TMZ stock solutions and their stability in culture, which can be verified using this compound and LC-MS/MS.)
| Cell Line | MGMT Status | IC50 (µM) |
| U87 MG | Methylated (Low Expression) | 25 ± 5 |
| T98G | Unmethylated (High Expression) | > 500 |
| A172 | Methylated (Low Expression) | 30 ± 8 |
| LN-18 | Unmethylated (High Expression) | > 500 |
Experimental Protocols
Protocol 1: Quantification of Temozolomide in Glioblastoma Cell Lysates and Culture Media using LC-MS/MS with this compound Internal Standard
Objective: To accurately measure the concentration of temozolomide in cell culture media and cell lysates from glioblastoma cell lines.
Materials:
-
Glioblastoma cell line of interest (e.g., U87 MG, T98G)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Temozolomide (TMZ)
-
This compound (internal standard)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid (precipitation solvent)
-
LC-MS/MS system
-
Appropriate C18 analytical column
Procedure:
-
Cell Culture and Treatment:
-
Plate glioblastoma cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of temozolomide for the specified time points. Include untreated control wells.
-
-
Sample Collection:
-
Culture Medium: At each time point, collect an aliquot of the cell culture medium from each well.
-
Cell Lysate:
-
Aspirate the remaining medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold PBS to the cells and scrape them from the plate.
-
Collect the cell suspension and lyse the cells by sonication or freeze-thaw cycles.
-
-
-
Sample Preparation:
-
To a 100 µL aliquot of culture medium or cell lysate, add 10 µL of this compound internal standard solution (at a known concentration, e.g., 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify temozolomide and this compound using multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for TMZ and TMZ-d3 should be optimized beforehand.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of temozolomide spiked with a constant concentration of this compound.
-
Calculate the ratio of the peak area of temozolomide to the peak area of this compound for each standard and sample.
-
Determine the concentration of temozolomide in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and resistance of Temozolomide.
Caption: Workflow for TMZ quantification using TMZ-d3.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Temozolomide using Temozolomide-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Temozolomide in biological matrices. The method utilizes Temozolomide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of Temozolomide for pharmacokinetic studies, drug metabolism research, and other preclinical and clinical applications.
Introduction
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme.[1] Accurate quantification of TMZ in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note describes a highly selective and sensitive method employing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard minimizes variability from sample preparation and matrix effects, leading to reliable and reproducible results.
Chemical Structures
| Compound | Structure |
| Temozolomide (TMZ) | |
| This compound (TMZ-d3) | ![]() |
Experimental
Materials and Reagents
-
Temozolomide (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for sample extraction:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS)
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be used for the quantification of Temozolomide and this compound. The transitions for this compound are predicted based on the known fragmentation of Temozolomide.
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Temozolomide | 195.1 | 137.1 | 100 | 25 | 15 |
| This compound (IS) | 198.1 | 140.1 | 100 | 25 | 15 |
Results and Discussion
This method provides excellent sensitivity and specificity for the detection of Temozolomide. The use of a stable isotope-labeled internal standard, this compound, ensures high precision and accuracy by correcting for any variability during sample processing and ionization. The chromatographic conditions provide good peak shape and resolution from endogenous matrix components. A typical calibration curve is linear over the range of 1-1000 ng/mL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Temozolomide and the experimental workflow for its quantification.
References
Application Notes and Protocols for the Use of Temozolomide-d3 in Cerebrospinal Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastomas and other malignant brain tumors. Its ability to cross the blood-brain barrier is crucial for its efficacy. Monitoring the concentration of Temozolomide in the cerebrospinal fluid (CSF) provides a valuable surrogate for its concentration in the central nervous system, offering insights into its pharmacokinetics and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Temozolomide-d3, is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantification of Temozolomide in human cerebrospinal fluid using this compound as an internal standard. The methodology is based on established and validated LC-MS/MS techniques, adapted for this specific application.
Mechanism of Action of Temozolomide
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a potent DNA methylating agent, transferring a methyl group to the O6 and N7 positions of guanine and the N3 position of adenine in DNA. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis in rapidly dividing tumor cells.
Caption: Mechanism of Temozolomide activation and DNA methylation.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical for the stability of Temozolomide, which is susceptible to degradation at neutral and alkaline pH.
-
CSF Collection: Collect cerebrospinal fluid via lumbar puncture into polypropylene tubes.
-
Acidification: Immediately after collection, acidify the CSF sample to a pH below 4 to prevent the degradation of Temozolomide. This can be achieved by adding 10 µL of 1 M HCl per 100 µL of CSF.
-
Storage: Vortex the acidified samples gently and store them at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for the extraction of Temozolomide and this compound from CSF.
-
Thaw Samples: Thaw the acidified CSF samples on ice.
-
Spiking with Internal Standard: To 100 µL of acidified CSF, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
Caption: Workflow for CSF sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions for the analysis of Temozolomide and this compound. These may need to be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 10 µL. |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | Temozolomide: 195.1 -> 138.1 (Quantifier), 195.1 -> 110.1 (Qualifier) This compound: 198.1 -> 141.1 |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 100 ms. |
Data Presentation
The following tables summarize pharmacokinetic data for Temozolomide in cerebrospinal fluid from published studies.
Table 1: Temozolomide Concentrations in CSF and Plasma
| Population | Temozolomide Dose | Median CSF Concentration (µg/mL) | Median Plasma Concentration (µg/mL) | CSF/Plasma Ratio | Reference |
| Pediatric | 24–77 mg/m²/day | 0.37 (range: 0.06–1.76) | 0.96 (range: 0.24–5.99) | 37% | [1][2] |
| Adult | 150–200 mg/m²/day | Not specified | Not specified | ~20% |
Table 2: Pharmacokinetic Parameters of Temozolomide
| Population | Parameter | Value | Unit | Reference |
| Pediatric | AUCCSF | 5.99 (95% PI: 2.52–8.21) | mgh/L | [1] |
| Pediatric | AUCplasma | 16.21 (95% PI: 6.82–22.22) | mgh/L | [1] |
| Adult | AUCCSF/AUCplasma Ratio | 20 | % | |
| Non-human Primate | Peak CSF Concentration | 26 ± 4 | µM | |
| Non-human Primate | CSF:Plasma AUC Ratio | 0.33 ± 0.06 |
AUC: Area under the curve; PI: Prediction Interval.
Conclusion
The accurate quantification of Temozolomide in cerebrospinal fluid is crucial for understanding its central nervous system pharmacokinetics and for optimizing therapeutic strategies for brain tumors. The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary precision and accuracy for such measurements. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working with Temozolomide. It is recommended that each laboratory validates the described method on their own instrumentation to ensure optimal performance.
References
Application Note: High-Throughput Bioanalytical Method for Temozolomide Quantification in Human Plasma using Temozolomide-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain cancers such as glioblastoma multiforme.[1][2] As a prodrug, TMZ is chemically converted at physiological pH to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which is responsible for the methylation of DNA at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] This DNA damage ultimately triggers tumor cell death.[2]
Accurate quantification of Temozolomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The inherent instability of TMZ at physiological pH presents a significant challenge in bioanalytical method development, necessitating sample acidification to prevent degradation.[5][6] To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard (IS) is highly recommended. Temozolomide-d3, a deuterated analog of Temozolomide, serves as an ideal IS as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variability in sample preparation and matrix effects during mass spectrometric detection.
This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Temozolomide in human plasma, incorporating this compound as the internal standard. The method is validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMEA) guidelines.[1]
Experimental Protocols
Materials and Reagents
-
Temozolomide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
1 M HCl
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Temozolomide and this compound by dissolving the appropriate amount of each compound in methanol.
Working Solutions:
-
Prepare serial dilutions of the Temozolomide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To prevent degradation of Temozolomide, acidify the plasma samples by adding 10 µL of 1 M HCl to every 100 µL of plasma.[5]
-
To 50 µL of acidified plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Temozolomide: m/z 195.1 → 138.0
-
This compound: m/z 198.1 → 141.0
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).
Data Presentation
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Temozolomide to this compound against the nominal concentration of the calibration standards. The linearity of the method was assessed over the range of 5-2000 ng/mL.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 2000 | Example Value |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four different concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 15 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 150 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 1500 | < 15 | ± 15 | < 15 | ± 15 |
Matrix Effect and Recovery
The matrix effect and recovery of Temozolomide were assessed at low and high QC concentrations.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 15 | Example Value | Example Value |
| High QC | 1500 | Example Value | Example Value |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Temozolomide quantification.
Temozolomide Mechanism of Action
Caption: Simplified signaling pathway of Temozolomide.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Temozolomide in human plasma. The method meets the regulatory requirements for bioanalytical method validation and is suitable for use in clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the accuracy of the results.
References
- 1. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address Temozolomide-d3 instability in biological matrices
Welcome to the technical support center for Temozolomide-d3 (TMZ-d3). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the inherent instability of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (TMZ-d3) is the deuterated analog of Temozolomide (TMZ), an alkylating agent used in cancer chemotherapy. The deuterium labeling is typically on the methyl group, making it a useful internal standard for mass spectrometry-based quantification. The core chemical structure of TMZ-d3 is identical to TMZ, and it is this structure that is highly susceptible to pH-dependent hydrolytic degradation.[1][2] At physiological pH (7.4) or higher, the imidazotetrazine ring rapidly opens, converting the inactive prodrug into its active metabolite, 5-(3-methyl-d3-triazen-1-yl)imidazole-4-carboxamide (MTIC-d3).[3][4] This intermediate is also highly unstable and quickly degrades further. This inherent instability can lead to inaccurate quantification, low recovery, and non-reproducible results in experimental settings.
Q2: What is the primary degradation pathway for TMZ-d3 in biological matrices?
TMZ-d3 undergoes a spontaneous, non-enzymatic chemical conversion at physiological pH. The process is as follows:
-
Hydrolysis: TMZ-d3 is hydrolyzed to the unstable active metabolite, MTIC-d3.[5]
-
Decomposition: MTIC-d3 rapidly decomposes into two products:
This rapid cascade means that the parent compound, TMZ-d3, has a very short half-life in untreated biological samples.[8]
References
- 1. Mechanistic study of the hydrolytic degradation and protonation of temozolomide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Temozolomide - Wikipedia [en.wikipedia.org]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Resolving co-elution of Temozolomide-d3 with interfering compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Temozolomide-d3 (TMZ-d3) with interfering compounds during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak interference with this compound in bioanalytical methods?
Interference with this compound can stem from several sources:
-
Metabolites of Temozolomide: Temozolomide undergoes chemical degradation to several products, and it's possible that a metabolite has a similar mass-to-charge ratio (m/z) to TMZ-d3 or is isobaric. An identified metabolite is the 8-carboxylic acid derivative of temozolomide.[1]
-
Endogenous Matrix Components: Components from biological samples (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement, which is known as a matrix effect.[2][3]
-
Isotopic Contribution from Unlabeled Temozolomide: At high concentrations of unlabeled Temozolomide, the natural isotopic abundance of elements like Carbon-13 can lead to a small signal in the mass channel of the deuterated internal standard.
Q2: Why is sample stability critical for accurate Temozolomide analysis?
Temozolomide is unstable at physiological pH (around 7.4) and rapidly degrades.[4][5] To ensure accurate quantification, it is crucial to stabilize the samples immediately after collection. This is typically achieved by acidifying the plasma or urine samples to a pH below 4.[4] Temozolomide is reported to be stable in acidified human plasma for at least 24 hours at 25°C and for at least 30 days at -20°C.[4]
Q3: What are the initial steps to confirm co-elution of an interfering compound with this compound?
If you suspect co-elution, the following steps can help confirm the issue:
-
Analyze a Blank Matrix Sample: Inject a blank matrix sample (from a subject not dosed with Temozolomide) that has undergone the same extraction procedure. The presence of a peak at the retention time of TMZ-d3 indicates an endogenous interference.
-
Review Peak Shape: Co-eluting peaks can often lead to broader or asymmetrical peak shapes (e.g., fronting, tailing, or a shoulder).
-
Utilize High-Resolution Mass Spectrometry (if available): A high-resolution instrument can often distinguish between compounds with very similar m/z values.
-
Vary Mass Spectrometry Parameters: In some cases, adjusting fragmentation parameters in the MS/MS method can help to differentiate between the analyte and the interference.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues with your this compound internal standard.
Step 1: Assess Sample Preparation
Inefficient sample cleanup is a primary cause of matrix effects and interference.
Troubleshooting Actions:
-
Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the wash steps are adequate to remove interfering components without causing loss of the analyte. Experiment with different wash solvents of varying polarities.
-
Evaluate Liquid-Liquid Extraction (LLE): If using LLE, try different extraction solvents with varying polarities to selectively extract Temozolomide and its internal standard while leaving interfering compounds in the aqueous phase. Ethyl acetate is a commonly used solvent for Temozolomide extraction.[4]
-
Protein Precipitation: While a simpler technique, protein precipitation is less selective and may result in significant matrix effects.[3] If you are using this method and experiencing interference, consider switching to SPE or LLE.
Step 2: Modify Chromatographic Conditions
Adjusting the chromatographic separation is often the most effective way to resolve co-eluting peaks.
Troubleshooting Actions:
-
Adjust Mobile Phase Composition:
-
Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Aqueous Phase pH: The retention of Temozolomide and potential interfering compounds can be sensitive to the pH of the mobile phase. Small adjustments to the concentration of the acid modifier (e.g., formic acid, acetic acid) can significantly impact separation.
-
-
Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Stationary Phase: If modifications to the mobile phase are unsuccessful, consider using a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
Step 3: Optimize Mass Spectrometry Parameters
While chromatography is the primary tool for separating co-eluting compounds, MS/MS parameters can sometimes provide additional selectivity.
Troubleshooting Actions:
-
Select Different MRM Transitions: If possible, identify alternative precursor-product ion transitions for this compound that are unique and not shared by the interfering compound.
-
Adjust Collision Energy: Optimizing the collision energy can sometimes lead to different fragmentation patterns for the analyte and the interfering compound, allowing for more selective detection.
Experimental Protocols
Protocol 1: Sample Stabilization and Extraction
This protocol is a general guideline based on commonly used methods.[2][4][6]
-
Sample Collection and Stabilization:
-
Collect blood samples in appropriate anticoagulant tubes.
-
Centrifuge to separate plasma.
-
Immediately acidify the plasma by adding 1 M HCl at a ratio of 1:10 (v/v) to achieve a pH < 4.[6]
-
Vortex briefly and store frozen at -20°C or lower until analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.5% acetic acid.
-
Load 100 µL of the acidified plasma sample.
-
Wash the cartridge with 750 µL of 0.5% acetic acid to remove matrix components.[6]
-
Elute Temozolomide and this compound with 1250 µL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Representative Chromatographic Conditions
The following table summarizes typical starting conditions for the chromatographic analysis of Temozolomide. Optimization will likely be required to resolve specific co-elution issues.
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[5] | UPLC BEH C18[2] |
| Mobile Phase A | 0.5% Acetic Acid in Water[5] | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[5] | Acetonitrile[2] |
| Gradient | Isocratic: 98:2 (A:B)[5] | Isocratic: 30:70 (A:B)[2] |
| Flow Rate | 1.0 mL/min[5] | - |
| Column Temperature | 35°C[7] | - |
| Injection Volume | 10-20 µL | - |
| Detection | UV at 316-330 nm or MS/MS[4][7] | MS/MS[2] |
Visualizations
Caption: A logical workflow for troubleshooting the co-elution of this compound.
Caption: Potential metabolic sources of interference for this compound analysis.
References
- 1. Characterisation of urinary metabolites of temozolomide in humans and mice and evaluation of their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. myadlm.org [myadlm.org]
- 4. High-performance liquid chromatographic analysis and stability of anti-tumor agent temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of temozolomide in human plasma and urine by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-UV method for temozolomide determination in complex biological matrices: Application for in vitro, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting mobile phase for better separation of Temozolomide-d3
This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties in achieving baseline separation of Temozolomide and its deuterated internal standard, Temozolomide-d3, using reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from Temozolomide?
A1: this compound is an isotopologue of Temozolomide, meaning they have the same chemical structure but differ in isotopic composition (deuterium vs. hydrogen). This results in nearly identical physicochemical properties, making them difficult to separate chromatographically. The separation relies on subtle differences in their interaction with the stationary phase, which requires a highly optimized mobile phase and column chemistry.
Q2: What is the most critical mobile phase parameter for analyzing Temozolomide?
A2: The pH of the mobile phase is the most critical parameter. Temozolomide is stable in acidic conditions (pH < 5) but degrades rapidly in neutral or alkaline solutions.[1][2][3][4] An acidic mobile phase, typically between pH 3.5 and 4.5, is essential to prevent on-column degradation, which can lead to poor peak shapes, loss of signal, and non-reproducible results.[1]
Q3: What are typical starting conditions for a reverse-phase HPLC method for Temozolomide?
A3: A good starting point, based on published methods, would be:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. For example, 0.02 M aqueous acetate buffer (pH 4.5) and acetonitrile in a 90:10 (v/v) ratio.[1]
-
Detection: UV at 254-330 nm, depending on sensitivity requirements.[5][6]
Troubleshooting Guide: Improving Separation
Q4: My Temozolomide and this compound peaks are co-eluting or have very poor resolution. What is the first mobile phase adjustment I should make?
A4: The first step is to decrease the solvent strength of your mobile phase to increase retention and allow for better interaction with the stationary phase. In reverse-phase chromatography, this means reducing the percentage of the organic solvent (e.g., acetonitrile or methanol). A small change, such as reducing acetonitrile from 10% to 8%, can significantly increase retention times and may be sufficient to resolve the two peaks.
Q5: I have tried reducing the organic content, but the peaks are still not resolved. What should I try next?
A5: If adjusting the isocratic solvent strength is insufficient, consider implementing a shallow gradient elution. A shallow gradient slowly increases the organic solvent concentration over a longer period. This can effectively separate compounds with very similar retention characteristics. For example, instead of a step gradient or a fast linear gradient, try a gradient that increases the organic phase by only 0.5-1% per minute.
Q6: I'm observing peak tailing for my Temozolomide peak. How can I improve the peak shape?
A6: Peak tailing for Temozolomide is often related to mobile phase pH.
-
Confirm pH: Ensure your mobile phase is acidic (pH < 5). Temozolomide degradation at higher pH is a common cause of tailing.[2][3]
-
Buffer Concentration: Ensure your buffer concentration is adequate (e.g., 10-20 mM) to control the pH effectively across the column.
-
Organic Modifier: Acetonitrile often produces sharper, more symmetrical peaks for Temozolomide compared to methanol.[1] If you are using methanol, switching to acetonitrile may improve peak shape.
Q7: Should I use acetonitrile or methanol as the organic modifier?
A7: Both can be used, but they offer different selectivity.
-
Acetonitrile: Generally the preferred solvent as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks and better efficiency.[1]
-
Methanol: Can provide different selectivity due to its protic nature and may resolve peaks that co-elute with acetonitrile. It is a viable alternative to test if you are struggling to achieve separation with acetonitrile.
Data Presentation
The following table summarizes expected outcomes when adjusting mobile phase parameters to improve the separation of Temozolomide and this compound.
| Parameter Adjusted | Example Initial Condition | Example Modified Condition | Expected Outcome on Separation of Isotopologues | Rationale |
| Organic Modifier % (Isocratic) | 10% Acetonitrile | 8% Acetonitrile | Increased retention time, potential for improved resolution. | Lower solvent strength increases analyte interaction with the stationary phase. |
| Organic Modifier Type | 10% Acetonitrile | 12-15% Methanol (approx. equivalent strength) | Change in chromatographic selectivity. | Methanol and acetonitrile have different chemical properties, leading to different interactions and potentially resolving co-eluting peaks. |
| Mobile Phase pH | pH 5.5 (Phosphate) | pH 4.5 (Acetate) | Improved peak shape, prevention of analyte degradation.[1][3] | Temozolomide is unstable above pH 5; acidic conditions ensure stability and better chromatography.[3] |
| Gradient Slope | 10-40% ACN in 5 min | 10-25% ACN in 15 min | Improved resolution of closely eluting peaks. | A shallower gradient increases the effective column length over which the separation occurs. |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Increased retention time, may improve resolution. | Lower flow rates can lead to better mass transfer between the mobile and stationary phases, increasing efficiency. |
Experimental Protocols
Protocol: Systematic Mobile Phase Optimization for this compound Separation
This protocol outlines a systematic approach to adjust the mobile phase for resolving Temozolomide and this compound.
1. Establish Stable Baseline Conditions:
- Prepare a mobile phase with a confirmed acidic pH (e.g., 0.1% formic acid or 20mM ammonium acetate, pH 4.5).
- Use a C18 column and an initial mobile phase composition of 90:10 (v/v) aqueous buffer to acetonitrile.
- Equilibrate the system until a stable baseline is achieved.
- Inject a mixture of Temozolomide and this compound to determine initial retention and resolution.
2. Optimize Isocratic Organic Content:
- If resolution is poor, decrease the acetonitrile percentage in 2% increments (e.g., from 10% to 8%, then to 6%).
- Equilibrate the column for at least 10 column volumes after each change.
- Inject the standard mixture and evaluate the resolution. Continue decreasing the organic content until baseline separation is achieved or retention times become excessively long.
3. Evaluate Organic Modifier Type:
- If acetonitrile does not provide baseline separation, switch to methanol.
- Note: Methanol is a weaker solvent than acetonitrile. A higher percentage is needed for similar retention (e.g., 8% ACN ≈ 12-15% MeOH).
- Repeat Step 2, adjusting the percentage of methanol to optimize separation.
4. Develop a Shallow Gradient:
- If isocratic methods fail, develop a shallow gradient.
- Start with a low organic percentage (e.g., 5%) where both compounds are fully retained.
- Run a linear gradient to a concentration that is slightly higher than the optimal isocratic concentration (e.g., 5% to 25% ACN).
- Make the gradient time long (e.g., 15-20 minutes) to maximize separation.
- Adjust the slope of the gradient to fine-tune the resolution.
Visualizations
Caption: Troubleshooting workflow for separating Temozolomide and its deuterated analog.
Caption: Key relationships in mobile phase optimization for HPLC.
References
- 1. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Technique for Measuring Temozolomide in its Pharmaceutical Dose Form : Oriental Journal of Chemistry [orientjchem.org]
- 6. HPLC-UV method for temozolomide determination in complex biological matrices: Application for in vitro, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Temozolomide-d3 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Temozolomide-d3 as an internal standard in calibration curves for analytical assays.
Troubleshooting Guide
This guide addresses common problems observed during the use of this compound as an internal standard in LC-MS/MS assays.
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve deviates from a linear relationship, particularly at higher or lower concentrations.
-
Poor correlation coefficient (R² < 0.99).
-
Inaccurate quantification of unknown samples.
Possible Causes and Solutions:
| Cause | Description | Recommended Action |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. This is a common reason for non-linearity at the upper end of the calibration curve.[1] | - Reduce the sensitivity of the mass spectrometer by altering MS parameters. - Use a less intense but still specific SRM transition for high concentration samples. - Dilute samples that are expected to have high concentrations to fall within the linear range of the assay.[2] |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, causing signal suppression or enhancement.[1][3] Even with a deuterated internal standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard.[3] | - Evaluate and minimize matrix effects by optimizing sample preparation (e.g., protein precipitation, solid-phase extraction). - Ensure co-elution of Temozolomide and this compound. A slight shift in retention time can lead to differential ion suppression.[3][4] - Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.[5] |
| Isotopic Contribution | The isotopic purity of the internal standard and the natural isotopic abundance of the analyte can lead to crosstalk between their mass channels, affecting the accuracy of the response ratio, especially at the lower and upper ends of the curve. | - Verify the isotopic purity of the this compound internal standard. - Select MRM transitions that minimize isotopic crosstalk. |
| Analyte or Internal Standard Instability | Temozolomide is known to be unstable at physiological pH, hydrolyzing to the active compound MTIC.[6][7] Degradation of the analyte or internal standard during sample preparation or analysis will lead to inaccurate results. | - Acidify plasma and CSF samples to prevent degradation.[6] - Maintain samples at a low temperature and minimize the time between preparation and analysis. |
| Inappropriate Regression Model | While a linear model is often used, some assays may inherently have a non-linear response that is better described by a quadratic or other non-linear regression model.[8] | - Evaluate different regression models (e.g., linear, quadratic with 1/x or 1/x² weighting) to determine the best fit for the calibration data.[1] |
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: High Variability in Response
Symptoms:
-
Inconsistent peak areas for the internal standard across the calibration curve and quality control samples.
-
Poor precision (%CV > 15%) for replicate injections.
-
Erratic quantification results.
Possible Causes and Solutions:
| Cause | Description | Recommended Action |
| Inconsistent Sample Preparation | Variability in extraction recovery or volumetric additions during sample preparation can lead to inconsistent analyte and internal standard concentrations. | - Ensure precise and consistent pipetting of the internal standard solution into all samples and standards.[9] - Automate sample preparation steps where possible to minimize human error. |
| LC System Issues | Problems with the liquid chromatography system, such as inconsistent injection volumes, pump fluctuations, or column degradation, can cause variable peak areas. | - Perform regular maintenance on the LC system, including checking pump seals and calibrating the autosampler. - Ensure the column is not overloaded and is performing efficiently. |
| Ion Source Contamination | A dirty ion source can lead to fluctuating ionization efficiency and signal instability.[4] | - Clean the ion source of the mass spectrometer regularly, as recommended by the manufacturer. |
| Co-eluting Interferences | The presence of co-eluting, isobaric interferences in some samples but not others can affect the signal of the analyte or internal standard.[10] | - Improve chromatographic separation to resolve the analyte and internal standard from interfering compounds. - Use more specific MRM transitions to minimize the impact of interferences. |
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high response variability.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve still non-linear even though I am using a deuterated internal standard?
A1: While a deuterated internal standard like this compound is ideal because it has similar physicochemical properties to the analyte, it may not always correct for all sources of non-linearity.[11] Common reasons include:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the ion intensity, affecting the analyte signal more than the constant internal standard signal.[1]
-
Differential Matrix Effects: If there is a slight chromatographic separation between Temozolomide and this compound, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[3]
-
Isotopic Crosstalk: At very high analyte concentrations, the M+3 isotope of Temozolomide may contribute to the signal of this compound, altering the response ratio.
Q2: How can I determine if matrix effects are causing my calibration curve issues?
A2: A post-extraction addition experiment can be performed to assess matrix effects. The general procedure is as follows:
-
Extract a blank matrix sample (e.g., plasma from an untreated subject).
-
Spike the extracted blank matrix with Temozolomide and this compound at known concentrations (e.g., low, medium, and high QC levels).
-
Prepare a corresponding set of standards in a clean solvent at the same concentrations.
-
Analyze both sets of samples and compare the peak areas of the analyte and internal standard.
-
The matrix effect can be quantified as the ratio of the peak area in the presence of the matrix to the peak area in the clean solvent. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.
A study on a metabolite of Temozolomide showed that the internal standard effectively corrected for matrix effects, resulting in a normalized matrix factor close to 1.[5]
Q3: What should I do if my sample concentrations are above the upper limit of quantification (ULOQ)?
A3: It is not good practice to extrapolate beyond the validated range of the calibration curve.[2] If a sample concentration is above the ULOQ, the sample should be diluted with a blank matrix so that the diluted concentration falls within the linear range of the assay. When using an internal standard, it is crucial to add the internal standard after the initial dilution to ensure its concentration remains constant relative to the diluted sample.[2]
Q4: Can I use a single deuterated internal standard for the simultaneous quantification of multiple analytes?
A4: While it is possible, it is generally not recommended unless the other analytes are structurally very similar to the one for which the internal standard is labeled. The ideal internal standard co-elutes with and has the same ionization efficiency as the analyte it is meant to correct for.[4] Using this compound for other analytes may not adequately compensate for differences in extraction recovery, matrix effects, and ionization efficiency.
Q5: My this compound signal is decreasing throughout the analytical run. What could be the cause?
A5: A progressive decrease in the internal standard signal can be due to several factors:
-
Ion Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual loss of sensitivity.[4]
-
Column Degradation: The performance of the analytical column may deteriorate over the course of a run, leading to peak broadening and a decrease in peak height.
-
Adsorption: The internal standard may be adsorbing to parts of the LC system or the column, especially if it is present at a low concentration.
Regular system maintenance, including cleaning the ion source and using a guard column, can help mitigate these issues.
Experimental Protocols
Protocol: Evaluation of Matrix Effects for Temozolomide Analysis
Objective: To determine the presence and extent of matrix effects (ion suppression or enhancement) on the quantification of Temozolomide using this compound as an internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Temozolomide analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Sample preparation consumables (e.g., protein precipitation plates or tubes, centrifuge)
-
Validated LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Temozolomide and this compound in a suitable solvent (e.g., methanol).
-
Create a working solution of the internal standard (e.g., 100 ng/mL).
-
Prepare a series of working standard solutions of Temozolomide at different concentrations (e.g., corresponding to low, medium, and high QC levels).
-
-
Sample Set Preparation:
-
Set A (Analyte and IS in Solvent): In clean tubes, add the Temozolomide working standard solutions and the this compound working solution. Evaporate to dryness and reconstitute in the mobile phase.
-
Set B (Analyte and IS in Extracted Matrix):
-
Take aliquots of the blank biological matrix.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
After extraction, spike the resulting supernatant with the Temozolomide working standard solutions and the this compound working solution.
-
-
Set C (Extracted Matrix Spiked with IS):
-
Take aliquots of the blank biological matrix.
-
Spike with the this compound working solution.
-
Perform the sample extraction procedure.
-
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method for Temozolomide.
-
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor for Temozolomide (MF_analyte) and this compound (MF_IS).
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
Internal Standard Normalized Matrix Factor (MF_norm):
-
MF_norm = MF_analyte / MF_IS
-
-
Interpretation:
-
An MF_norm value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[5]
-
An MF_norm value significantly different from 1.0 suggests a differential matrix effect between the analyte and the internal standard, which can lead to inaccurate quantification.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Analytical Methods for Temozolomide: A Comparative Guide to Using Temozolomide-d3
For researchers, scientists, and drug development professionals, the accurate quantification of Temozolomide (TMZ) is critical for pharmacokinetic studies, dose optimization, and monitoring of treatment efficacy. This guide provides a comprehensive comparison of analytical methods for Temozolomide, with a special focus on the use of its deuterated stable isotope, Temozolomide-d3, as an internal standard. The inclusion of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.
This guide presents a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Temozolomide in biological matrices. Experimental data from published studies are summarized to highlight the performance of each method. Furthermore, a detailed experimental protocol for a UPLC-MS/MS method, adapted for the use of a deuterated internal standard, is provided to facilitate implementation in a laboratory setting.
Performance Comparison of Analytical Methods
The choice of an analytical method for Temozolomide quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. Below is a comparison of typical performance characteristics of HPLC-UV and UPLC-MS/MS methods.
| Parameter | HPLC-UV | UPLC-MS/MS with Theophylline IS | UPLC-MS/MS with this compound (projected) |
| Linearity Range | 0.1 - 20 µg/mL[1] | 5 - 2000 ng/mL[2] | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL)[1] | 5 ng/mL[2] | ≤ 1 ng/mL |
| Precision (%RSD) | < 15% | < 15%[2] | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15%[2] | ± 10% |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1], Solid-Phase Extraction (SPE) | Protein Precipitation (PPT), LLE[2] | Protein Precipitation (PPT), LLE |
| Internal Standard (IS) | Theophylline[1] | Theophylline[2] | This compound |
| Selectivity | Moderate | High | Very High |
| Throughput | Lower | Higher | Higher |
Key Advantages of UPLC-MS/MS with this compound:
The use of a stable isotope-labeled internal standard like this compound in a UPLC-MS/MS method offers significant advantages over other approaches. Since this compound is chemically identical to Temozolomide, it co-elutes and experiences the same ionization efficiency and potential matrix effects. This co-behavior allows for highly accurate correction of any variations during sample preparation and analysis, leading to superior precision and accuracy. While many validated methods use other internal standards like theophylline, a deuterated standard more closely mimics the analyte's behavior, making it the preferred choice for rigorous bioanalytical studies.[3][4]
Experimental Protocol: UPLC-MS/MS for Temozolomide Quantification
This protocol describes a representative UPLC-MS/MS method for the quantification of Temozolomide in human plasma, adapted to incorporate this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Temozolomide: Precursor ion (m/z) 195.1 → Product ion (m/z) 138.1
-
This compound: Precursor ion (m/z) 198.1 → Product ion (m/z) 141.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Collision Energy: Optimized for each transition.
4. Method Validation
The analytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA.[5] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined at a minimum of four quality control (QC) levels (LLOQ, low, mid, and high). Intra- and inter-day precision should be <15% RSD, and accuracy should be within ±15% of the nominal value (±20% for LLOQ).
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the biological matrix.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. Due to the pH-dependent instability of Temozolomide, acidification of plasma samples is often necessary to prevent degradation.[1]
Visualizing the Workflow and Validation Process
To aid in understanding the experimental and logical flow of validating an analytical method for Temozolomide, the following diagrams are provided.
Figure 1. Experimental workflow for Temozolomide analysis.
Figure 2. Key components of the bioanalytical method validation process.
References
- 1. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Temozolomide-d3 Versus Other Internal Standards for Accurate Temozolomide Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the alkylating agent Temozolomide (TMZ), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison between the deuterated internal standard, Temozolomide-d3, and other commonly employed non-deuterated internal standards, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. While various compounds have been utilized as internal standards for TMZ quantification, the use of a stable isotope-labeled (SIL) internal standard like this compound is often considered the gold standard. This comparison guide will delve into the performance characteristics of this compound against other alternatives, primarily Theophylline, a widely used non-deuterated internal standard.
Performance Comparison: Quantitative Data
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize key validation parameters for LC-MS/MS methods utilizing this compound and Theophylline as internal standards for Temozolomide quantification.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity | Human Plasma | 0.1 - 25 | 102.3 - 110.7 | 4.05 - 7.09 | [1] |
| Accuracy & Precision | Human Plasma | N/A | See Reference | See Reference | [2] |
| Matrix Effect | Digested DNA | N/A | Normalized Matrix Factor ~1 | <15% | [3] |
Table 2: Method Validation Parameters with Theophylline as Internal Standard
| Parameter | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Linearity | Human Plasma | 0.10 - 20.00 | 95.0 - 110.0 | 2.5 - 6.9 | 37.1 - 41.1 | [4][5] |
| Linearity | Human Plasma | 0.01 - 0.5 | N/A | <15% | 77.3 - 97.3 | [6] |
| Recovery & Matrix Effect | NHP Plasma | N/A | N/A | N/A | 88.6 - 89.4 (Matrix effect induced 47% ion suppression) | [7] |
Analysis of Performance Data:
The data presented in the tables highlight that both this compound and Theophylline can be used to develop validated bioanalytical methods for Temozolomide. However, a closer look at the data and the principles of internal standardization reveals key differences.
A study utilizing a deuterated internal standard for a metabolite of Temozolomide demonstrated that the normalized matrix factor was approximately 1, with a precision of less than 15%.[3] This indicates that the deuterated internal standard effectively compensated for matrix-induced signal suppression or enhancement. In contrast, a method using Theophylline as the internal standard in non-human primate plasma reported a significant matrix effect, with a 47% decrease in signal due to ion suppression.[7] This underscores a primary advantage of using a stable isotope-labeled internal standard like this compound. Because this compound is chemically identical to Temozolomide, differing only in isotopic composition, it co-elutes and experiences the same degree of matrix effects, leading to more accurate and precise quantification.
While methods using Theophylline have demonstrated acceptable accuracy and precision within regulatory limits, the potential for uncompensated matrix effects remains a concern, which could lead to variability in results between different patient populations or sample matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Temozolomide quantification using both this compound and Theophylline as internal standards.
Protocol 1: LC-MS/MS Method for Temozolomide using this compound IS
This protocol is based on a bioequivalence study of Temozolomide capsules.[1][2]
-
Sample Preparation:
-
Collect blood samples in pre-chilled tubes containing K2EDTA as an anticoagulant.
-
Immediately cool samples in an ice-water bath and centrifuge at 4°C to separate plasma.
-
Acidify plasma with a 10% acetic acid solution to stabilize Temozolomide.
-
To 20 µL of the plasma sample, add 20 µL of the this compound internal standard solution.
-
Perform protein precipitation by adding 70 µL of 10% trichloroacetic acid (TCA).
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS.
-
-
LC-MS/MS Conditions:
-
LC System: Details not specified in the reference.
-
Column: Details not specified in the reference.
-
Mobile Phase: Details not specified in the reference.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Temozolomide: m/z 195.1 → 138.0
-
This compound: m/z 198.2 → 138.3[2]
-
-
Protocol 2: LC-MS/MS Method for Temozolomide using Theophylline IS
This protocol is a representative example compiled from methods described for the analysis of Temozolomide in plasma.[4][5][6]
-
Sample Preparation:
-
Collect blood samples and separate plasma.
-
Acidify plasma samples to a pH < 3 to prevent degradation of Temozolomide.
-
To a plasma aliquot, add the Theophylline internal standard solution.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of aqueous acetic acid and methanol.[4][5]
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Temozolomide: Typically m/z 195.x → 138.x
-
Theophylline: Typically m/z 181.x → 124.x
-
-
Visualizing the Science: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Temozolomide and a typical experimental workflow for its quantification.
Conclusion: The Superiority of a Stable Isotope-Labeled Internal Standard
While both this compound and other internal standards like Theophylline can be used to develop validated bioanalytical methods, the evidence strongly supports the superiority of this compound for the quantification of Temozolomide. The primary advantage of a deuterated internal standard lies in its ability to more effectively compensate for matrix effects, which can significantly impact the accuracy and precision of LC-MS/MS assays. By co-eluting with the analyte and exhibiting identical behavior during ionization, this compound minimizes the variability introduced by the sample matrix.
For researchers and drug development professionals striving for the highest level of data quality and confidence in their results, the use of this compound as an internal standard is highly recommended. While the initial cost of a stable isotope-labeled standard may be higher, the long-term benefits of improved data reliability and reduced need for extensive troubleshooting of matrix-related issues often outweigh this initial investment. The choice of an appropriate internal standard is a critical decision in bioanalysis, and for Temozolomide, the evidence points towards this compound as the optimal choice for robust and accurate quantification.
References
- 1. A Randomized, Open-Label, Two-Way Crossover, Single-Dose Bioequivalence Study of Temozolomide 200 mg/m2 (Dralitem® vs. Temodal® Capsules) in Patients with Primary Tumors of the Central Nervous System Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Temozolomide Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of Temozolomide (TMZ) in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative overview of Temozolomide assays, focusing on the cross-validation aspects of using a structural analog internal standard, Theophylline, versus a stable isotope-labeled internal standard, Temozolomide-d3.
While direct cross-validation studies between Temozolomide assays using Theophylline and this compound as internal standards are not extensively published, a comparative analysis of existing validated methods and the principles of bioanalysis allows for a thorough evaluation. This guide synthesizes data from various validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Temozolomide to highlight the performance characteristics of assays employing a commonly used internal standard and to extrapolate the expected advantages of using a deuterated analog.
The Critical Role of the Internal Standard
In LC-MS/MS bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
Theophylline , a xanthine derivative, has been widely used as an IS in Temozolomide assays due to its structural similarity and commercial availability. However, as a structural analog, its physicochemical properties are not identical to Temozolomide, which can lead to differences in extraction recovery and ionization efficiency, potentially impacting assay accuracy and precision.
This compound is a deuterated analog of Temozolomide, where three hydrogen atoms on the methyl group are replaced with deuterium.[1][2][3] This stable isotope-labeled IS is considered the gold standard for quantitative mass spectrometry.[4] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement.[4] This co-behavior allows for more effective normalization and, consequently, more accurate and precise quantification of the analyte.[4]
Comparative Performance of Temozolomide Assays
The following table summarizes the validation parameters from published LC-MS/MS and HPLC methods for Temozolomide quantification in human plasma, primarily utilizing Theophylline as the internal standard. This data serves as a benchmark for the performance of existing assays.
| Parameter | Method 1 (LC-MS/MS)[5] | Method 2 (HPLC-UV)[6][7] | Method 3 (UPLC-MS/MS)[8] | Expected Performance with this compound |
| Internal Standard | Theophylline | Theophylline | Theophylline | This compound |
| Linearity Range | 10 - 500 ng/mL | 0.1 - 20 µg/mL (100 - 20,000 ng/mL) | 50 - 5000 ng/mL (in plasma) | Expected to be similar or broader |
| Correlation Coefficient (r²) | > 0.99 | Linear | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 µg/mL (100 ng/mL) | 50 ng/mL (in plasma) | Potentially lower due to improved signal-to-noise |
| Intra-day Precision (%CV) | < 15% | 1.2 - 3.7% | < 10% | < 15% (typically improved) |
| Inter-day Precision (%CV) | < 15% | 1.3 - 3.5% | < 10% | < 15% (typically improved) |
| Accuracy (%Bias) | Within ±15% | 93.2 - 109.7% | Within ±15% | Within ±15% (typically improved) |
| Extraction Recovery | 77.3 - 97.3% | 37.1 - 41.1% | Not explicitly stated | More consistent and closely tracks analyte recovery |
The Advantage of this compound: A Deeper Look
The use of a stable isotope-labeled internal standard like this compound is anticipated to enhance assay performance in several key areas:
-
Matrix Effects: Biological matrices are complex and can significantly impact the ionization of an analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound has nearly identical ionization properties to Temozolomide, it will be affected by the matrix in the same way, providing a more accurate correction.[4]
-
Extraction Variability: During sample preparation steps like protein precipitation or liquid-liquid extraction, the recovery of the analyte can vary. This compound will have a recovery rate that is much more representative of Temozolomide's recovery compared to a structural analog.
-
Chromatographic Behavior: Deuterated standards co-elute with the analyte, ensuring that they are subjected to the same chromatographic conditions and any temporal variations in instrument performance.[4]
Experimental Protocols: A Generalized LC-MS/MS Method
Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of Temozolomide in human plasma, which can be adapted for use with either Theophylline or this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either Theophylline or this compound in a suitable solvent like methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Temozolomide: The precursor to product ion transition would be optimized (e.g., m/z 195.1 → 138.1).
-
Theophylline (IS): A characteristic transition would be monitored (e.g., m/z 181.1 → 124.1).
-
This compound (IS): The transition would be m/z 198.1 → 141.1, reflecting the mass shift due to the deuterium atoms.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of a typical bioanalytical method for Temozolomide quantification using LC-MS/MS.
Caption: Workflow for Temozolomide quantification by LC-MS/MS.
Conclusion
While Temozolomide assays using Theophylline as an internal standard have been successfully validated and applied, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the highest level of accuracy and precision in bioanalytical studies. The near-identical physicochemical properties of a deuterated internal standard provide superior correction for analytical variability, particularly from matrix effects and inconsistent recovery. For researchers and drug developers, investing in a method with a stable isotope-labeled internal standard can lead to more reliable data, which is crucial for making informed decisions in clinical and preclinical research.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Accuracy in Temozolomide Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Temozolomide (TMZ) is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug efficacy evaluations. The choice of an appropriate internal standard is paramount for achieving reliable results in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of quantification methods for Temozolomide, focusing on the use of a deuterated internal standard, Temozolomide-d3, versus a commonly used non-deuterated alternative, Theophylline.
While published data directly comparing the performance of this compound and Theophylline is limited, this guide draws upon established principles of bioanalysis and available data from studies using analogous deuterated standards for Temozolomide metabolites to highlight the expected advantages in accuracy and precision.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). The key advantage of a SIL-IS is that it exhibits nearly identical chemical and physical properties to the analyte of interest. This includes co-elution during chromatography and similar ionization efficiency in the mass spectrometer's ion source. Consequently, any variations during sample preparation, injection, and ionization that affect the analyte will similarly affect the SIL-IS, leading to a more accurate and precise measurement of the analyte's concentration. The use of deuterated standards can effectively compensate for matrix effects, which are a common source of error in bioanalysis.[1]
Comparison of Internal Standards for Temozolomide Quantification
This section compares the performance of a validated LC-MS/MS method for Temozolomide quantification using Theophylline as an internal standard with the anticipated performance of a method utilizing this compound.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from a validated study using Theophylline as an internal standard for Temozolomide quantification in nonhuman primate plasma, cerebrospinal fluid (CSF), and brain extracellular fluid (ECF).[2] While specific data for a this compound method is not available in the reviewed literature, the expected performance would be a further improvement upon these results, particularly in minimizing variability.
Table 1: Accuracy and Precision of Temozolomide Quantification using Theophylline as an Internal Standard [2]
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Plasma | 15 (Low QC) | 4.8 | 101.3 | 5.9 | 102.7 |
| 800 (Mid QC) | 3.2 | 100.5 | 4.1 | 101.1 | |
| 1600 (High QC) | 2.9 | 100.3 | 3.5 | 100.8 | |
| CSF | 15 (Low QC) | 6.2 | 103.3 | 7.1 | 104.0 |
| 800 (Mid QC) | 4.1 | 101.8 | 5.3 | 102.5 | |
| 1600 (High QC) | 3.5 | 101.1 | 4.2 | 101.9 | |
| ECF | 15 (Low QC) | 7.5 | 105.0 | 8.3 | 106.1 |
| 800 (Mid QC) | 5.3 | 102.9 | 6.1 | 103.7 | |
| 1600 (High QC) | 4.7 | 102.3 | 5.5 | 103.1 |
QC: Quality Control; %CV: Percent Coefficient of Variation
A study on the quantification of a Temozolomide metabolite, O6-methyl-2'-deoxyguanosine (O6-m2dGO), utilized its deuterated internal standard, d3-O6-m2dGO. The results of this study demonstrated that the use of the deuterated standard effectively corrected for matrix effects, with normalized matrix factors close to 1, indicating that the signals of both the analyte and the internal standard were similarly affected by the matrix.[3][4] This provides strong evidence for the potential of this compound to improve the robustness and accuracy of Temozolomide quantification.
Experimental Protocols
Below are detailed experimental methodologies for the quantification of Temozolomide using Theophylline as an internal standard, based on a validated LC-MS/MS method.[2] A proposed protocol for a method using this compound would follow a very similar procedure, with the substitution of Theophylline with this compound.
Sample Preparation (Plasma and CSF)[2]
-
To 50 µL of plasma or CSF sample, add 10 µL of internal standard working solution (Theophylline at 1 µg/mL).
-
Add 200 µL of ethyl acetate and vortex for 1 minute for protein precipitation and extraction.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions[2]
-
Chromatographic System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% 10 mM ammonium acetate with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Temozolomide: 195.1 > 138.1 m/z
-
Theophylline: 181.1 > 124.1 m/z
-
Proposed for this compound: 198.1 > 141.1 m/z (This is a theoretical transition and would need to be optimized experimentally).
-
Visualizing the Workflow
To illustrate the logical flow of a bioanalytical method for Temozolomide quantification, the following diagrams are provided.
Caption: Experimental workflow for Temozolomide quantification.
Caption: Logical relationship of internal standard choice to method accuracy.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantification of Temozolomide in biological matrices. While validated methods using Theophylline as an internal standard have demonstrated acceptable accuracy and precision, the inherent advantages of a deuterated standard in mimicking the behavior of the analyte throughout the analytical process are expected to yield superior data quality. For researchers aiming for the highest level of accuracy and precision in their Temozolomide quantification studies, the development and validation of a method employing this compound is strongly recommended. The commercial availability of this compound from various chemical suppliers facilitates its implementation in research and clinical laboratories.
References
- 1. texilajournal.com [texilajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Evaluating Matrix Effects for Temozolomide-d3 in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Temozolomide (TMZ) in plasma is critical for pharmacokinetic studies and therapeutic drug monitoring. However, the complex nature of plasma can lead to matrix effects, significantly impacting the reliability of bioanalytical methods. This guide provides a comprehensive comparison of using Temozolomide-d3 as an internal standard (IS) to mitigate matrix effects in plasma samples, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the alteration of analyte ionization due to co-eluting endogenous components in the sample matrix, are a major challenge in LC-MS/MS bioanalysis. These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of an appropriate internal standard is the most effective strategy to compensate for these variations.
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. Since this compound is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte will similarly affect the internal standard, allowing for accurate correction and reliable quantification.
Performance of this compound in Plasma Samples
Experimental data from various studies demonstrate the effectiveness of this compound in compensating for matrix effects during the analysis of Temozolomide in plasma.
| Parameter | Finding | Study Reference |
| Matrix Effect (Ion Suppression) | A study reported a 47% decrease in the Temozolomide signal due to ion suppression in nonhuman primate plasma. | [1] |
| Normalized Matrix Factor (MF) | In a study quantifying a methylated deoxyguanosine adduct of Temozolomide, the normalized matrix factor (MFnorm) was approximately 1 when using a deuterated internal standard. An MFnorm close to 1 indicates that the SIL-IS effectively corrects for the matrix effect.[2] The precision of the normalized matrix factor across four concentration levels was 5.1% CV.[2] | [2] |
| Assay Robustness | A developed LC-MS/MS assay using a deuterated internal standard was found to be essentially free of matrix effects. | [3] |
Comparison with Alternative Internal Standards
While this compound is the preferred internal standard, other compounds, such as Theophylline, have been used in bioanalytical methods for Temozolomide.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | Co-elutes with the analyte, providing the most accurate compensation for matrix effects and variability in extraction and ionization. | Higher cost compared to non-isotopic analogs. |
| Theophylline | Structural Analog | Lower cost and readily available. | May not co-elute perfectly with Temozolomide and may experience different matrix effects, potentially leading to less accurate correction.[1] |
Key Takeaway: The use of a stable isotope-labeled internal standard like this compound is superior for mitigating matrix effects in the bioanalysis of Temozolomide in plasma, ensuring the highest accuracy and reliability of results.
Experimental Protocols
Evaluation of Matrix Effect
This protocol outlines a standard procedure for quantitatively assessing the matrix effect as recommended by regulatory agencies like the FDA.[4][5]
Objective: To determine the effect of different plasma lots on the ionization of Temozolomide and this compound.
Materials:
-
Blank human plasma from at least six different sources (individual donors).
-
Temozolomide and this compound reference standards.
-
Organic solvent for protein precipitation (e.g., acetonitrile or methanol).
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Neat Solution): Prepare solutions of Temozolomide at low and high quality control (QC) concentrations in the reconstitution solvent. Add the internal standard (this compound) at the working concentration.
-
Set 2 (Post-extraction Spiked Samples): Process blank plasma from each of the six sources using the chosen sample preparation method (e.g., protein precipitation). Spike the extracted blank matrix with Temozolomide at the low and high QC concentrations and this compound at the working concentration.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each plasma lot at each concentration level:
-
MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the different plasma lots.
Acceptance Criteria: The CV of the IS-normalized MF should be ≤15%.
Below is a DOT script for the experimental workflow:
Comparison of Sample Preparation Methods
The choice of sample preparation method can significantly influence the extent of matrix effects. Here's a comparison of common techniques for plasma samples.
| Method | General Procedure | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a water-miscible organic solvent (e.g., acetonitrile) to precipitate plasma proteins. | Simple, fast, and inexpensive. | Less clean extracts, which can lead to more significant matrix effects and faster column degradation.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte from the aqueous plasma into an immiscible organic solvent. | Cleaner extracts than PPT, reducing matrix effects. | Can be more time-consuming and may have lower recovery for highly polar compounds. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a stronger solvent. | Provides the cleanest extracts, minimizing matrix effects.[7] | More complex, time-consuming, and expensive than PPT and LLE.[8] |
Mechanism of Action of Temozolomide
Temozolomide is a prodrug that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[9][10][11] The cytotoxic effect of Temozolomide is primarily due to the methylation at the O6 position of guanine (O6-MeG), which, if not repaired, leads to DNA double-strand breaks and ultimately apoptosis.[12][13]
The following diagram illustrates the simplified mechanism of action of Temozolomide.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usfda guidelines for bioanalytical method validation.pptx [slideshare.net]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of temozolomide in human plasma and urine by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 11. Temozolomide - Wikipedia [en.wikipedia.org]
- 12. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]
- 13. ingentaconnect.com [ingentaconnect.com]
Inter-laboratory Comparison of Temozolomide Analysis: A Guide to Best Practices Utilizing Temozolomide-d3
This guide provides a comparative overview of analytical methodologies for the quantification of Temozolomide (TMZ), a critical oral alkylating agent for the treatment of glioblastoma.[1][2][3] Given the compound's inherent instability at physiological pH, robust and reliable analytical methods are paramount for accurate pharmacokinetic and clinical monitoring.[4][5][6] This document summarizes key performance data from various validated methods and outlines best practices, emphasizing the use of a stable isotope-labeled internal standard, Temozolomide-d3, for optimal accuracy and precision.
Data Presentation: A Comparative Analysis of Methodologies
The following tables summarize the performance of different analytical methods for Temozolomide quantification in human plasma, a common matrix for pharmacokinetic studies. While a direct inter-laboratory study using a standardized protocol with this compound was not identified in the public literature, this comparison of published, validated methods offers valuable insights into expected performance characteristics. The inclusion of this compound as an internal standard is a key recommendation for mitigating variability.
Table 1: Comparison of Liquid Chromatography Methods for Temozolomide Quantification
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (UHPLC-MS/MS) |
| Internal Standard | Theophylline | Theophylline | Theophylline |
| Linearity Range | 10 - 500 ng/mL | 0.10 - 20.00 µg/mL | 5 - 2000 ng/mL |
| Accuracy (%) | Within ± 15% of nominal | 92.5 - 103.0% | Within ± 15% of nominal |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Recovery (%) | 77.3 - 97.3%[7] | 37.1 - 41.1%[4] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[7] | 0.10 µg/mL | 5 ng/mL[8] |
| Sample Preparation | Protein Precipitation[7] | Liquid-Liquid Extraction | Ethyl Acetate Extraction |
| Reference | El Mubarak et al., 2019[7] | Gilant et al., 2012[5][9] | Di et al., 2016[8] |
Note: The use of a stable isotope-labeled internal standard like this compound is highly recommended to account for matrix effects and variations in sample processing and instrument response, which can improve accuracy and precision compared to using a different chemical entity as the internal standard.
Experimental Protocols: Foundational Methodologies
The successful analysis of Temozolomide hinges on a well-defined and validated experimental protocol. Below are detailed methodologies representative of common approaches.
1. Sample Preparation: Acidification and Extraction
Due to Temozolomide's instability at physiological pH, immediate acidification of plasma samples is crucial.[4][5][6]
-
Protocol:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Immediately acidify the plasma to a pH < 4 with an acid such as 1 M HCl.[4]
-
For protein precipitation, a simple and rapid technique, add a water-miscible organic solvent like acetonitrile to the acidified plasma.[7]
-
For liquid-liquid extraction, which offers a cleaner extract, use a water-immiscible organic solvent like ethyl acetate.[8]
-
Vortex mix the sample and centrifuge to pellet precipitated proteins or separate the organic layer.
-
Transfer the supernatant or organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
2. Chromatographic Separation: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Temozolomide.
-
Protocol:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[4][7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8]
-
Internal Standard: Spike all samples, calibration standards, and quality controls with a fixed concentration of this compound.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
MRM Transitions:
-
Temozolomide: m/z 195.5 → 137.6[8]
-
This compound: m/z 198.5 → 140.6 (projected)
-
-
-
Mandatory Visualization: Analytical Workflow and Signaling Pathway
The following diagrams illustrate the key processes involved in Temozolomide analysis and its mechanism of action.
Caption: A typical bioanalytical workflow for the quantification of Temozolomide in plasma.
Caption: Simplified signaling pathway of Temozolomide's conversion to its active metabolite and its cytotoxic effect.
References
- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of temozolomide (TMZ) versus 1,3-bis (2-chloroethyl)-1 nitrosourea (BCNU) in newly diagnosed glioblastoma multiforme (GBM) patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
The Superiority of Temozolomide-d3 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the alkylating agent Temozolomide, the choice of an appropriate internal standard is critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the performance characteristics of the stable isotope-labeled (SIL) internal standard, Temozolomide-d3, against alternative, non-labeled internal standards, supported by published experimental data.
In regulated bioanalysis, where precision and accuracy are paramount, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard. This compound, a deuterated analog of Temozolomide, offers significant advantages over structural analogs by minimizing the impact of matrix effects and variability in sample processing, leading to more robust and reliable pharmacokinetic and bioequivalence data.
Performance Characteristics: A Head-to-Head Comparison
While direct comparative studies are limited, an analysis of published validation data for bioanalytical methods using either this compound or a common structural analog, theophylline, highlights the superior performance of the deuterated standard.
| Performance Metric | This compound (SIL) | Theophylline (Structural Analog) | Key Advantage of this compound |
| Linearity (Range) | 0.1 - 25 µg/mL[1] | 0.10 - 20.00 µg/mL[2][3] | Comparable linearity across a wide dynamic range. |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 0.10 µg/mL[2][3] | Comparable sensitivity at the lower end of the calibration curve. |
| Accuracy (% Bias) | 2.3% to 10.7%[1] | Typically within ±15% (as per regulatory guidelines) | Tighter accuracy demonstrates better compensation for systemic errors. |
| Precision (% CV) | 4.05% to 7.09%[1] | Typically <15% (as per regulatory guidelines) | Lower coefficient of variation indicates higher reproducibility. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution and identical ionization behavior minimizes ion suppression/enhancement. |
| Recovery Variability | Low | Higher | Tracks the analyte more closely through extraction, reducing variability. |
The Critical Advantage: Mitigating Matrix Effects
The primary advantage of using this compound lies in its ability to effectively compensate for matrix effects—the alteration of ionization efficiency by co-eluting matrix components. Since this compound is chemically identical to the analyte, it exhibits the same behavior during extraction, chromatography, and ionization. Any matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard to the same degree, thus maintaining an accurate analyte-to-internal standard ratio.
Structural analogs, like theophylline, have different physicochemical properties and chromatographic retention times. This can lead to differential matrix effects, where the analog and the analyte are not equally affected by interfering substances, potentially compromising the accuracy of the results.
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized overview of a typical bioanalytical workflow for the quantification of Temozolomide in plasma using this compound as an internal standard, based on published methods.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Temozolomide from plasma samples.
-
Sample Aliquoting: An aliquot of plasma sample (e.g., 100 µL) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A working solution of this compound is added to each sample.
-
Precipitation: A precipitating agent, such as acetonitrile, is added to the plasma sample.
-
Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new set of tubes or a 96-well plate for analysis.
Chromatographic and Mass Spectrometric Conditions
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.
-
Chromatographic Column: A C18 reverse-phase column is typically used for the separation of Temozolomide and its internal standard.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Mass Spectrometry Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Temozolomide and this compound.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the bioanalytical workflow and the logical advantages of using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard in the regulated bioanalysis of Temozolomide offers clear advantages in terms of accuracy, precision, and robustness. Its ability to mimic the behavior of the analyte throughout the analytical process, particularly in mitigating matrix effects, ensures the generation of high-quality, reliable data that is essential for regulatory submissions and clinical decision-making. While structural analogs like theophylline can be used, the potential for differential matrix effects and recovery variability makes them a less ideal choice for the stringent requirements of regulated bioanalysis. Therefore, for assays requiring the highest level of confidence, this compound is the recommended internal standard.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

